molecular formula C19H14N4O2S3 B2682705 N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide CAS No. 362491-62-1

N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2682705
CAS No.: 362491-62-1
M. Wt: 426.53
InChI Key: REAZKQYVYCDKFA-UHFFFAOYSA-N
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Description

N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that features a unique structure incorporating both thiazole and benzamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as thiazole derivatives and benzamide precursors. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the thiazole and benzamide rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide can be compared with other similar compounds, such as:

    Thiazole derivatives: Compounds containing the thiazole ring, which may have similar biological activities.

    Benzamide derivatives: Compounds containing the benzamide moiety, which are often studied for their therapeutic potential.

The uniqueness of this compound lies in its combined structure, which may confer distinct properties and activities not observed in simpler thiazole or benzamide derivatives.

Properties

IUPAC Name

N-[2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S3/c24-16(23-18-20-8-9-26-18)11-27-19-22-14-7-6-13(10-15(14)28-19)21-17(25)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,25)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAZKQYVYCDKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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